Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl-
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Overview
Description
2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide is an organic compound with the molecular formula C15H12N2O4S and a molecular weight of 316.33 g/mol . This compound is characterized by the presence of nitro, acetyl, formylamino, and sulfide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-acetylphenyl sulfide followed by formylation and subsequent amination. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reactions to enhance yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The acetyl and formylamino groups can participate in nucleophilic substitution reactions, where nucleophiles replace these functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and formylamino groups can also participate in biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide can be compared with similar compounds such as:
2-Nitro-4-acetylphenyl sulfide: Lacks the formylamino group, resulting in different reactivity and applications.
4-Acetylphenyl (2-formylaminophenyl) sulfide:
2-Nitro-4-acetylphenyl (2-aminophenyl) sulfide: Contains an amino group instead of a formylamino group, leading to variations in its chemical and biological properties.
These comparisons highlight the unique features of 2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
63979-91-9 |
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Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
N-[2-(4-acetyl-2-nitrophenyl)sulfanylphenyl]formamide |
InChI |
InChI=1S/C15H12N2O4S/c1-10(19)11-6-7-15(13(8-11)17(20)21)22-14-5-3-2-4-12(14)16-9-18/h2-9H,1H3,(H,16,18) |
InChI Key |
OZEUKTNKVSPMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2NC=O)[N+](=O)[O-] |
Origin of Product |
United States |
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